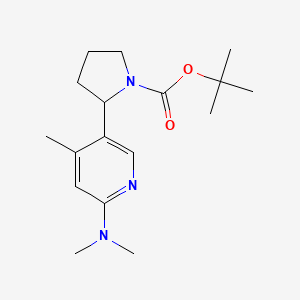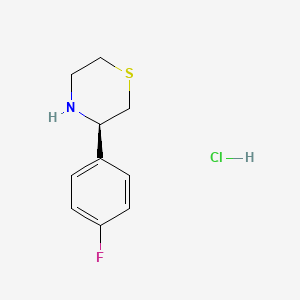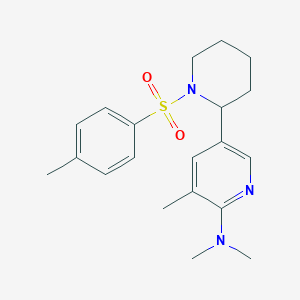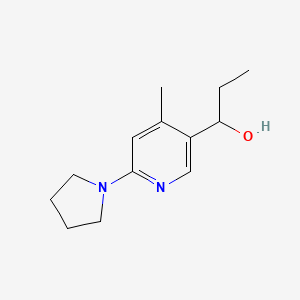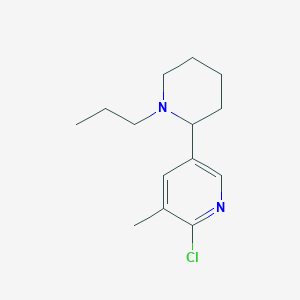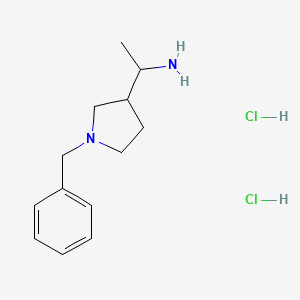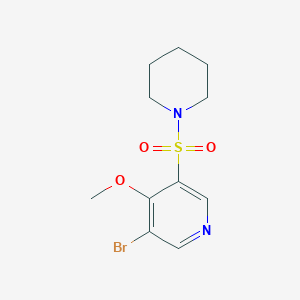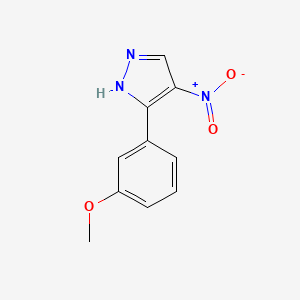
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine is a heterocyclic organic compound with a pyridine ring substituted with a chlorine atom, an ethylpiperidinyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine typically involves the reaction of 2-chloro-3-methylpyridine with 1-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
化学反応の分析
Types of Reactions
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
科学的研究の応用
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrially relevant chemicals.
作用機序
The mechanism of action of 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
類似化合物との比較
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the ethylpiperidinyl group, making it less complex.
5-(1-Ethylpiperidin-2-yl)-3-methylpyridine: Lacks the chlorine atom, affecting its reactivity.
2-Chloro-5-(1-methylpiperidin-2-yl)-3-methylpyridine: Has a methyl group instead of an ethyl group on the piperidine ring.
Uniqueness
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine is unique due to the presence of both the chlorine atom and the ethylpiperidinyl group, which confer specific chemical and biological properties
特性
分子式 |
C13H19ClN2 |
|---|---|
分子量 |
238.75 g/mol |
IUPAC名 |
2-chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine |
InChI |
InChI=1S/C13H19ClN2/c1-3-16-7-5-4-6-12(16)11-8-10(2)13(14)15-9-11/h8-9,12H,3-7H2,1-2H3 |
InChIキー |
QOIXBBOWVPSHNC-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCCC1C2=CN=C(C(=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



